1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl-
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Overview
Description
1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazines with 1,3-dicarbonyl compounds, followed by cyclization to form the pyrazole ring . Industrial production methods often utilize catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like bromine or oxygen in the presence of catalysts.
Reduction: Reduction reactions can be carried out using agents such as Raney-nickel alloy and formic acid.
Substitution: It can undergo substitution reactions, particularly N-arylation, using aryl halides and copper powder as a catalyst.
Common reagents and conditions used in these reactions include bromine, oxygen, Raney-nickel alloy, formic acid, aryl halides, and copper powder. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Scientific Research Applications
1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- has several scientific research applications:
Biology: This compound has shown potential as an antiviral, antimicrobial, and antifungal agent
Medicine: It is being explored for its anticancer, anti-inflammatory, and antidiabetic properties.
Industry: The compound is used in the development of novel insecticides targeting the ryanodine receptor (RyR).
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- involves its interaction with specific molecular targets and pathways. For instance, in its antifungal activity, it targets the succinate dehydrogenase (SDH) protein, inhibiting mitochondrial electron transfer . This inhibition disrupts the energy synthesis of pathogens, leading to their death.
Comparison with Similar Compounds
1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- can be compared with other pyrazole derivatives such as:
- 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide
- N,1-diphenyl-4,5-dihydro-1H-benzothiepino[5,4-c]pyrazole-3-carboxamides
These compounds share similar structural features but differ in their substituents and biological activities. The uniqueness of 1H-Pyrazole-4-carboxamide, N-butyl-1,3-diphenyl-5-methyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
125103-50-6 |
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Molecular Formula |
C21H23N3O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-butyl-5-methyl-1,3-diphenylpyrazole-4-carboxamide |
InChI |
InChI=1S/C21H23N3O/c1-3-4-15-22-21(25)19-16(2)24(18-13-9-6-10-14-18)23-20(19)17-11-7-5-8-12-17/h5-14H,3-4,15H2,1-2H3,(H,22,25) |
InChI Key |
AJCUHIQRNNLRGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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